molecular formula C10H10N4O3 B13883812 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

Cat. No.: B13883812
M. Wt: 234.21 g/mol
InChI Key: KPDPPZKUNYSCOM-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-ethylpyrazole with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
  • 1-(1-Propylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
  • 1-(1-Butylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

Uniqueness

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the ethyl group on the pyrazole ring can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C10H10N4O3/c1-2-13-6-7(5-11-13)14-4-3-8(15)9(12-14)10(16)17/h3-6H,2H2,1H3,(H,16,17)

InChI Key

KPDPPZKUNYSCOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

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